molecular formula C22H37NaO3S B14134467 Sodium p-hexadecylbenzenesulfonate CAS No. 16693-91-7

Sodium p-hexadecylbenzenesulfonate

Cat. No.: B14134467
CAS No.: 16693-91-7
M. Wt: 404.6 g/mol
InChI Key: PHWNKJIURBCVAF-UHFFFAOYSA-M
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Description

Sodium p-hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium p-hexadecylbenzenesulfonate can be synthesized through the sulfonation of p-hexadecylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where p-hexadecylbenzene is reacted with sulfur trioxide in a sulfonation reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium p-hexadecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield sulfonic acids.

Scientific Research Applications

Sodium p-hexadecylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

    Biology: In biological research, it is employed to disrupt cell membranes and solubilize proteins for analysis.

    Medicine: It is used in the formulation of certain pharmaceutical products to improve the bioavailability of active ingredients.

    Industry: this compound is used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium p-hexadecylbenzenesulfonate involves its ability to reduce surface tension and disrupt lipid bilayers. This is achieved through the interaction of the hydrophobic tail with lipid molecules and the hydrophilic head with water molecules, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it less effective in certain applications.

    Sodium octylbenzenesulfonate: Another similar compound with an even shorter alkyl chain, leading to different surfactant properties.

Uniqueness

Sodium p-hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which enhances its ability to reduce surface tension and form stable emulsions compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties.

Properties

CAS No.

16693-91-7

Molecular Formula

C22H37NaO3S

Molecular Weight

404.6 g/mol

IUPAC Name

sodium;4-hexadecylbenzenesulfonate

InChI

InChI=1S/C22H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25;/h17-20H,2-16H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

PHWNKJIURBCVAF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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